Benzo[b]thiophen-4(5H)-one, 6,7-dihydro-
Overview
Description
Benzo[b]thiophenes are aromatic heterocyclic compounds that consist of fused benzene and thiophene rings. They are significant in various fields, including medicinal chemistry, due to their broad range of pharmacological properties such as antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory activities. Additionally, benzo[b]thiophenes have applications in organic photoelectric materials and as organic semiconductors. They serve as building blocks or intermediates for synthesizing pharmaceutically important molecules .
Synthesis Analysis
The synthesis of benzo[b]thiophenes can be achieved through various methods. A general and convenient synthesis of benzo[b]thiophenes has been developed, which includes the preparation of benzo[b]thiophenes and selenophenes from o-halo-ethynylbenzene precursors in good to high yields . Another approach involves a one-pot procedure that uses bromoenynes and o-alkynylbromobenzene derivatives, followed by a Pd-catalyzed C-S bond formation and heterocyclization reaction . Additionally, novel thiophene derivatives have been synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide, which were then tested for various pharmacological activities .
Molecular Structure Analysis
The molecular structures of benzo[b]thiophenes have been characterized by single-crystal X-ray analysis, revealing that they possess completely planar molecular structures and are packed in a herringbone arrangement . This planarity is crucial for their electronic properties and their utility in organic electronics.
Chemical Reactions Analysis
Benzo[b]thiophenes can undergo various chemical reactions to form different derivatives. For instance, from 6,7-dihydrobenzo[b]thiophen-4(5H)-one, derivatives such as 5-formyl, 5-acetyl, 5-carboxy, and 5-cyano-benzo[b]thiophene have been prepared . Benzo[b]thiophene-5,6-dicarboxaldehyde has been used to synthesize seven, six, and five-membered rings condensed to benzo[b]thiophene and has been applied in fluorescence determination of amino acids .
Physical and Chemical Properties Analysis
The physicochemical properties of benzo[b]thiophenes have been elucidated using techniques like cyclic voltammetry (CV) and UV-vis spectra, which help in understanding their electrochemical and optical properties . These properties are essential for their applications in electronic devices and pharmaceuticals.
Relevant Case Studies
In the field of medicinal chemistry, benzo[b]thiophene derivatives have been synthesized and characterized for their antibacterial, antifungal, and anti-inflammatory activities. Many of these molecules were found to be potent, highlighting the importance of benzo[b]thiophenes in drug development . Another study reported the synthesis of novel thiophene derivatives with antiarrhythmic, serotonin antagonist, and antianxiety activities, which showed high activity compared to standard drugs .
Scientific Research Applications
Therapeutic Efficacy and Safety in Antimycotic Treatment
Benzo[b]thiophen-4(5H)-one, 6,7-dihydro-, known as sertaconazole, demonstrates potent antifungal activity, as evidenced by its effectiveness in treating Pityriasis versicolor and cutaneous dermatophytosis. In a clinical trial, sertaconazole, applied as a cream in concentrations of 1% and 2%, achieved a 100% cure rate in patients suffering from Pityriasis versicolor. The treatment was administered twice a day for 4 weeks, showing no relapses post-treatment and optimal drug safety with no recorded undesirable effects (Nasarre et al., 1992). Similarly, in the treatment of superficial mycoses caused by dermatophytes, sertaconazole cream at 1% and 2% concentrations was found to be highly effective, with the 2% concentration providing a quicker resolution of the disease. The study highlighted sertaconazole's significant potential in topical therapy for superficial dermatophytoses, marking a considerable advancement in the treatment of such conditions (Pedragosa et al., 1992).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6,7-dihydro-5H-1-benzothiophen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEKNELSXNSYAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CS2)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065440 | |
Record name | Benzo[b]thiophen-4(5H)-one, 6,7-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophen-4(5H)-one, 6,7-dihydro- | |
CAS RN |
13414-95-4 | |
Record name | 6,7-Dihydrobenzo[b]thiophen-4(5H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13414-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4,5,6,7-Tetrahydro-4-oxothionaphthene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013414954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13414-95-4 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99002 | |
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Record name | Benzo[b]thiophen-4(5H)-one, 6,7-dihydro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzo[b]thiophen-4(5H)-one, 6,7-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.177 | |
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Record name | 4,5,6,7-TETRAHYDRO-4-OXOTHIONAPHTHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA3LE3X96K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
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